molecular formula C8H16N2 B1505381 1-(3-Methylazetidin-3-yl)pyrrolidine CAS No. 24083-67-8

1-(3-Methylazetidin-3-yl)pyrrolidine

Cat. No.: B1505381
CAS No.: 24083-67-8
M. Wt: 140.23 g/mol
InChI Key: MPDKQILOHARMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylazetidin-3-yl)pyrrolidine (CAS: 1152111-80-2) is a bicyclic amine hydrochloride salt composed of a 3-methylazetidine ring fused to a pyrrolidine moiety . This compound serves as a versatile, sp3-rich scaffold in medicinal chemistry and drug discovery, particularly valuable for constructing complex molecules with enhanced three-dimensional coverage . The dihydrochloride salt form offers improved stability and aqueous solubility compared to the freebase, facilitating its handling in biological assays . The integration of the azetidine (4-membered saturated ring) and pyrrolidine (5-membered saturated nitrogen ring) structures combines the unique properties of both heterocycles . The pyrrolidine ring is a privileged structure in pharmaceuticals, contributing to stereochemistry and allowing extensive exploration of pharmacophore space due to its non-planarity and sp3-hybridization . Its versatility is demonstrated by its presence in numerous FDA-approved drugs across diverse therapeutic categories, including antihistamines, anticholinergics, and antihypertensives . Azetidine derivatives have also been investigated for various pharmacological uses, underscoring the therapeutic relevance of this saturated nitrogen heterocycle . In scientific research, this fused bicyclic amine is employed as a key building block in organic synthesis and medicinal chemistry. It is used in the study of biological processes and as a tool for investigating the structure and function of biomolecules . The mechanism of action for related compounds often involves interaction with specific receptors and enzymes; similar structures have shown affinity for targets like nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and addiction pathways . This makes the scaffold a candidate for developing new compounds for central nervous system applications, antimicrobial agents, and other therapeutic areas . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

24083-67-8

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-(3-methylazetidin-3-yl)pyrrolidine

InChI

InChI=1S/C8H16N2/c1-8(6-9-7-8)10-4-2-3-5-10/h9H,2-7H2,1H3

InChI Key

MPDKQILOHARMAH-UHFFFAOYSA-N

SMILES

CC1(CNC1)N2CCCC2

Canonical SMILES

CC1(CNC1)N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 1-(3-Methylazetidin-3-yl)pyrrolidine and selected analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (Reported)
This compound Azetidine-Pyrrolidine 3-Methylazetidine ~140.23 (estimated) High ring strain; potential CNS activity Not reported
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine (3b) Pyrrolidine 2,5-Dimethoxy-4-nitrophenyl 296.29 Novel compound; nitro group enhances electrophilicity 82%
(E,E)-1-(2,4-Dodecadienoyl)pyrrolidine Pyrrolidine 2,4-Dodecadienoyl (unsaturated acyl) 263.38 Structural alerts noted but deemed safe via read-across Not reported
1-[1-oxo-5(3,4-methylenedioxyphenyl)-2E-pentenyl]-pyrrolidine (5) Pyrrolidine 3,4-Methylenedioxyphenyl pentenoyl 315.35 Anticancer potential (isolated from Piperlongum) Isolated (yield unspecified)
1-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid Pyrrolidine 2,4-Difluorophenyl; carboxylic acid 241.21 Anti-inflammatory, antimicrobial Not reported
Key Observations:
  • Ring Strain vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3b ) or aromatic systems (e.g., methylenedioxyphenyl in compound 5 ) enhance bioactivity but may reduce solubility.
  • Lipophilicity: The unsaturated acyl chain in (E,E)-1-(2,4-dodecadienoyl)pyrrolidine increases lipophilicity, contrasting with the polar azetidine moiety.

Preparation Methods

Synthesis via Azetidine Derivative Intermediates

A key approach to preparing compounds like 1-(3-Methylazetidin-3-yl)pyrrolidine involves the synthesis of azetidine derivatives followed by nucleophilic substitution or cyclization with pyrrolidine moieties.

  • Hydrogenation and Salt Formation
    A method described in a patent (WO2000063168A1) involves synthesizing 3-amino-azetidines, which are then subjected to hydrogenation in the presence of palladium hydroxide on carbon under controlled pressure and temperature (e.g., 40 psi H2, 60°C, 72 hours) to reduce intermediates. Subsequent treatment with hydrogen chloride gas in ethanol at 0°C followed by reflux yields hydrochloride salts of azetidine derivatives with good purity and yields (~73%). This method is adaptable to preparing substituted azetidines that can be further functionalized to incorporate pyrrolidine rings.

  • Nucleophilic Displacement on Azetidine-3-yl Methanesulfonates
    A single-step synthesis approach involves reacting 1-benzhydrylazetidin-3-yl methanesulfonate with secondary amines such as piperidine or pyrrolidine derivatives. The reaction proceeds in acetonitrile at elevated temperatures (80°C) with or without Hunig’s base, affording the desired azetidine-amine products in yields up to 72% after chromatographic purification. This method benefits from operational simplicity and stability of intermediates, allowing for the direct introduction of pyrrolidine substituents onto the azetidine ring.

Step Conditions Yield (%) Notes
Hydrogenation of azetidine Pd(OH)2/C, H2 (40 psi), 60°C, 72h ~73 Formation of hydrochloride salt
Nucleophilic substitution MeCN, 80°C, overnight 33-72 Improved yield with 2 equiv. amine, no base

Reductive Cycloaddition Strategies for Pyrrolidine Formation

The pyrrolidine ring in this compound can be constructed via advanced catalytic cycloaddition methods:

  • Iridium-Catalyzed Reductive Generation of Azomethine Ylides
    A state-of-the-art method involves the iridium-catalyzed hydrosilylation of tertiary amides or lactams bearing electron-withdrawing or trimethylsilyl groups. Using Vaska’s complex [IrCl(CO)(PPh3)2] at low catalyst loading (1 mol%) and tetramethyldisiloxane as reductant, azomethine ylides are generated in situ. These ylides undergo regio- and diastereoselective [3+2] dipolar cycloaddition with electron-deficient alkenes to yield functionalized pyrrolidines under mild conditions.

  • This method allows late-stage functionalization and access to highly substituted pyrrolidines, including bicyclic systems relevant to this compound. The process avoids handling sensitive amines directly and offers stereochemical control through choice of dipolarophiles and chiral auxiliaries.

Parameter Details
Catalyst Vaska’s complex [IrCl(CO)(PPh3)2] (1 mol%)
Reductant Tetramethyldisiloxane (TMDS)
Substrates Tertiary amides/lactams with EWGs or TMS groups
Reaction Type [3+2] Dipolar cycloaddition
Outcome Functionalized pyrrolidines, regio- and diastereoselective

Bicyclic Pyrrolidine Derivative Synthesis via Cycloaddition and Reduction

Another synthetic route involves constructing bicyclic pyrrolidine derivatives through intramolecular cycloadditions and reductions starting from cyclic anhydrides and imide intermediates:

  • Starting from tetrahydroisobenzofuran-1,3-dione, imide derivatives are formed by reaction with ethylamine or aniline. These intermediates are then reduced using lithium aluminum hydride in tetrahydrofuran to yield bicyclic pyrrolidine derivatives. Structural confirmation is achieved via NMR spectroscopy, indicating successful incorporation of amino functionalities and bicyclic frameworks.
Step Reagents/Conditions Outcome
Formation of imide derivatives Reaction with ethylamine/aniline Imide intermediates (2,3)
Reduction LiAlH4 in THF Bicyclic pyrrolidine derivatives

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield Range References
Hydrogenation and salt formation Pd(OH)2/C, H2, HCl gas, ethanol reflux High purity, scalable ~73%
Nucleophilic substitution on azetidine-3-yl methanesulfonate MeCN, 80°C, amine excess Single-step, stable intermediates 33-72%
Iridium-catalyzed reductive cycloaddition [IrCl(CO)(PPh3)2], TMDS, tertiary amides/lactams Mild conditions, stereoselective Variable, generally good
Imide reduction to bicyclic pyrrolidines LiAlH4 reduction of imides Straightforward, well-characterized Not explicitly stated

Research Findings and Notes

  • The iridium-catalyzed reductive cycloaddition method represents a modern, versatile approach enabling access to complex pyrrolidine derivatives, including those with azetidine substituents, under mild and selective conditions. This method is especially valuable for late-stage functionalization and stereochemical control.

  • The nucleophilic substitution on azetidine-3-yl methanesulfonates offers a practical and relatively high-yielding route to introduce pyrrolidine rings onto azetidine scaffolds, suitable for preparing this compound analogs.

  • Classical reduction of imide intermediates derived from cyclic anhydrides provides an alternative route to bicyclic pyrrolidines, complementing the more modern catalytic methods.

  • Hydrogenation and salt formation steps are crucial for purifying and stabilizing azetidine intermediates before further functionalization.

Q & A

Basic: What are the common synthetic routes for 1-(3-Methylazetidin-3-yl)pyrrolidine, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the azetidine ring can be functionalized via Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with aryl halides) to introduce substituents, while the pyrrolidine moiety may be synthesized through ring-closing metathesis or reductive amination . Yield optimization requires precise control of reaction conditions:

  • Temperature: Lower temperatures (0–25°C) reduce side reactions in nucleophilic substitutions.
  • Catalysts: Pd-based catalysts improve regioselectivity in cross-couplings.
  • Solvents: Polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates .

Advanced: How can researchers optimize cross-coupling reactions to introduce substituents on the azetidine ring?

Methodological Answer:
Optimization involves:

  • Catalyst Screening: Test Pd(PPh₃)₄, Buchwald-Hartwig catalysts, or Ni-based systems for electron-deficient substrates.
  • Ligand Design: Bulky ligands (e.g., XPhos) improve steric control.
  • Base Selection: Cs₂CO₃ or K₃PO₄ enhances reactivity in Suzuki-Miyaura couplings.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., methyl group on azetidine at δ ~1.2 ppm).
  • X-Ray Crystallography: SHELX or Mercury software refines crystal structures, resolving bond angles and torsional strain in the azetidine-pyrrolidine system .
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 153.1) .

Advanced: How can researchers resolve contradictions in crystallographic data when polymorphs are observed?

Methodological Answer:

  • Packing Similarity Analysis: Use Mercury’s Materials Module to compare unit cell parameters and intermolecular interactions across polymorphs.
  • Hirshfeld Surface Analysis: Quantifies hydrogen bonding and van der Waals contacts to distinguish polymorphic forms.
  • Dynamic DSC/TGA: Identifies thermal stability differences between polymorphs .

Basic: How does modifying the methyl group on the azetidine ring affect biological activity?

Methodological Answer:
The methyl group influences steric hindrance and electronic effects:

  • Steric Effects: Bulky substituents reduce binding to flat aromatic pockets (e.g., enzyme active sites).
  • Electronic Effects: Electron-donating groups (e.g., -CH₃) increase basicity of the azetidine nitrogen, altering receptor affinity .

Advanced: What in vitro assays are suitable for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization.
  • Cell-Based Assays: Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 model).
  • SPR (Surface Plasmon Resonance): Quantifies binding kinetics to receptors .

Advanced: How should researchers address conflicting biological activity data between structurally similar analogs?

Methodological Answer:

  • Meta-Analysis: Compare logP, pKa, and topological polar surface area (TPSA) to identify outliers.
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions to explain differential binding.
  • Dose-Response Curves: Re-evaluate activity at varying concentrations (nM–μM range) .

Advanced: What are the trade-offs between one-pot and multi-step synthesis approaches for this compound?

Methodological Answer:

  • One-Pot Synthesis: Reduces purification steps but risks intermediate decomposition (e.g., azetidine ring opening under acidic conditions).
  • Multi-Step Synthesis: Higher purity (>95%) but lower overall yield due to cumulative losses. Use orthogonal protecting groups (e.g., Boc for amines) to mitigate side reactions .

Basic: What analytical techniques assess the purity of this compound?

Methodological Answer:

  • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm).
  • Chiral GC: Resolves enantiomers if asymmetric centers are present.
  • Elemental Analysis: Confirms C, H, N content within ±0.3% of theoretical values .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to model binding poses in protein active sites.
  • QSAR Models: Train on datasets of pyrrolidine derivatives to predict IC₅₀ or logD.
  • Free Energy Perturbation (FEP): Quantifies ΔΔG for substituent modifications .

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